molecular formula C15H18N4O3 B6766527 Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B6766527
M. Wt: 302.33 g/mol
InChI Key: NZBCGTDPUXGBPH-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the oxazole and oxadiazole rings. These rings are then linked to the piperidine moiety, followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is critical to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a cyclopropyl group, oxazole ring, and oxadiazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-15(10-3-4-10)19-6-1-2-11(9-19)14-16-13(18-22-14)8-12-5-7-21-17-12/h5,7,10-11H,1-4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBCGTDPUXGBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C3=NC(=NO3)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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